molecular formula C7H10Cl2N4O2S B8284750 [2-(2,5-Dichloro-pyrimidin-4-ylamino)-ethyl]-methanesulfonamide

[2-(2,5-Dichloro-pyrimidin-4-ylamino)-ethyl]-methanesulfonamide

Cat. No.: B8284750
M. Wt: 285.15 g/mol
InChI Key: TULYLTGZFSPODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,5-Dichloro-pyrimidin-4-ylamino)-ethyl]-methanesulfonamide is a useful research compound. Its molecular formula is C7H10Cl2N4O2S and its molecular weight is 285.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10Cl2N4O2S

Molecular Weight

285.15 g/mol

IUPAC Name

3-[(2,5-dichloropyrimidin-4-yl)amino]propane-1-sulfonamide

InChI

InChI=1S/C7H10Cl2N4O2S/c8-5-4-12-7(9)13-6(5)11-2-1-3-16(10,14)15/h4H,1-3H2,(H2,10,14,15)(H,11,12,13)

InChI Key

TULYLTGZFSPODQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NCCCS(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylene diamine (2.99 g, 49.8 mmol, 2.05 mL, 1.5 eq.) in THF (200 mL) was cooled to 0° C. and 2,4,5-trichloropyrimidine (6.08 g, 33.2 mmol, 3.80 mL, 1.0 eq.) was added. A precipitate formed and the reaction was stirred for 5 minutes before NEt3 and mesyl chloride were added simultaneously via two syringes. After 5 minutes, external cooling was removed and the reaction was stirred under a nitrogen atmosphere for 45 minutes. The reaction was then partitioned between CH2Cl2 (150 mL) and sat. NaHCO3 (150 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (100 mL). The combined organic layers were dried (sodium sulfate), filtered, and concentrated under reduced pressure onto silica gel. Purification by silica gel chromatography (dry loaded) using a gradient of 0-100% EtOAc/hex followed by 0-20% MeOH/EtOAc as the eluting solvent to obtain -[2-(2,5-dichloro-pyrimidin-4-ylamino)-ethyl]-methanesulfonamide as a white solid (763 mg, 8%). m.p.=186-187° C.; LCMS (m/e) 285 (M+1); 1H-NMR (d6-DMSO, 400 MHz) δ 8.18 (s, 1H), 7.92 (t, 1H, J=5.3 Hz), 7.17 (t, 1H, J=5.7 Hz), 3.49 (dt, 2H, J=6.1 and 6.2 Hz), 3.16 (dt, 2H, J=6.2 and 6.3 Hz), 2.92 (s, 3H).
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2.05 mL
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reactant
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200 mL
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3.8 mL
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0 (± 1) mol
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